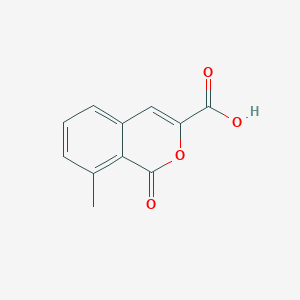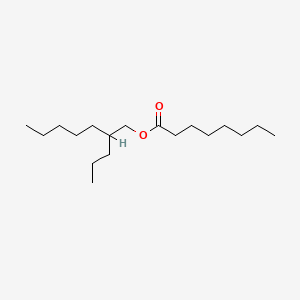![molecular formula C14H15BrN4O B8536125 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8536125.png)
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound with potential applications in medicinal chemistry and chemical biology. This compound features a unique structure that includes an azetidine ring, a pyridine moiety, and a brominated pyridinone core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 1-methylpyridin-2(1H)-one, followed by the introduction of the azetidine and pyridine moieties through nucleophilic substitution and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the brominated pyridinone core, potentially converting it to a non-brominated derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Non-brominated pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of protein kinases, thereby modulating cell signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and antifibrotic properties.
4-(Trifluoromethyl)pyridine: Used in various chemical transformations and known for its unique reactivity.
Uniqueness: 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of an azetidine ring and a brominated pyridinone core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15BrN4O |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H15BrN4O/c1-19-8-11(15)4-12(14(19)20)18-13-3-2-9(7-17-13)10-5-16-6-10/h2-4,7-8,10,16H,5-6H2,1H3,(H,17,18) |
InChI Key |
MJZRBOOLNAVMCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)C3CNC3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methoxy]-4-nitro-1-oxo-1lambda~5~-pyridine](/img/structure/B8536053.png)

![7-Bromothieno[3,2-d]pyrimidine-4-thiol](/img/structure/B8536061.png)

![2-[(2-Butoxyphenoxy)methyl]oxirane](/img/structure/B8536088.png)


![3-Isopropylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8536112.png)
![5-[(S)-2-dimethylamino-1-propyloxy]-2-fluoro pyridine](/img/structure/B8536113.png)

![tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B8536123.png)

